cyclopenten-1-yl-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone
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Overview
Description
Cyclopenten-1-yl-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone is a complex organic compound that features a cyclopentene ring fused with a fluoro-substituted isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenten-1-yl-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, followed by functional group modifications to introduce the fluoro and methyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of high-throughput screening methods can also aid in identifying optimal reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Cyclopenten-1-yl-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Common in organic synthesis, substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Cyclopenten-1-yl-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cyclopenten-1-yl-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Cyclopenten-1-yl-(6-chloro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone
- Cyclopenten-1-yl-(6-bromo-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone
Uniqueness
Cyclopenten-1-yl-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
cyclopenten-1-yl-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-11-15-7-6-14(17)10-13(15)8-9-18(11)16(19)12-4-2-3-5-12/h4,6-7,10-11H,2-3,5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHMHIUCCQTUFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1C(=O)C3=CCCC3)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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